molecular formula C19H20N2O5 B2470068 (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid CAS No. 682788-71-2

(E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid

Cat. No. B2470068
CAS RN: 682788-71-2
M. Wt: 356.378
InChI Key: SMINGXWHBVULND-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid, also known as DABA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DABA belongs to the class of compounds known as peptidomimetics, which are molecules designed to mimic the structure and function of peptides.

Scientific Research Applications

Protective Groups in Synthesis

Kim and Misco (1985) discussed new oxidatively removable carboxy protecting groups, highlighting the importance of such groups in the synthesis of complex organic molecules. These protecting groups facilitate the selective modification of molecules, which could be relevant to the synthesis or modification of (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid and its derivatives (Kim & Misco, 1985).

Solid Phase Synthesis

Davies et al. (2008) developed an oxidatively activated safety catch linker for solid phase synthesis, emphasizing the method's utility for efficiently synthesizing complex molecules. This approach could potentially be applied to the solid phase synthesis of derivatives of (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid, offering a pathway to explore its applications in drug discovery and development (Davies et al., 2008).

Molecular Electronics

Raju et al. (2015) conducted a comprehensive study on the molecular structure and electronic properties of a similar compound, providing insights into its potential applications in molecular electronics and nonlinear optics. The analysis of hyperpolarizability and molecular electrostatic potential could be relevant to exploring the electronic applications of (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid (Raju et al., 2015).

Fluorescence and Photochemistry

Yang et al. (2002) explored the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, revealing how structural modifications can influence the photophysical properties of organic molecules. This "amino conjugation effect" could be an area of interest for the study of (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid, particularly in the development of new fluorescent materials or probes (Yang et al., 2002).

Antioxidant Properties

Hussain (2016) synthesized new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol and evaluated their antioxidant abilities. Given the structural similarities, (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid could also be investigated for its antioxidant properties, potentially contributing to its applications in medicinal chemistry or material science (Hussain, 2016).

properties

IUPAC Name

4-[4-[(2,4-dimethoxyphenyl)methylideneamino]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-25-16-8-3-13(17(11-16)26-2)12-20-14-4-6-15(7-5-14)21-18(22)9-10-19(23)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMINGXWHBVULND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)NC(=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid

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